Magnesium 9,10-epoxyoctadecanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium 9,10-epoxyoctadecanoate can be synthesized through the epoxidation of oleic acid, followed by the reaction with magnesium salts. The epoxidation process typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst to introduce the epoxide group at the desired positions on the fatty acid chain . The resulting epoxyoctadecanoic acid is then reacted with magnesium salts to form the this compound compound .

Industrial Production Methods

Industrial production of this compound involves large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium 9,10-epoxyoctadecanoate undergoes various chemical reactions, including:

Hydrolysis: The epoxide group can be hydrolyzed to form diols in the presence of water and acidic or basic catalysts.

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Hydrolysis: Neutral alumina is commonly used as a catalyst for the hydrolysis of the epoxide group.

Substitution: Nucleophiles such as amines or alcohols can react with the epoxide group under mild conditions to form substituted products.

Major Products Formed

Hydrolysis: Formation of diols.

Oxidation: Formation of ketones or carboxylic acids.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Magnesium 9,10-epoxyoctadecanoate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

Wirkmechanismus

The mechanism of action of magnesium 9,10-epoxyoctadecanoate involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its mechanism of action, as the resulting products can interact with different molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(9R,10S)-9,10-epoxyoctadecanoic acid: A similar compound with an epoxide group at the same positions but without the magnesium ion.

(9S,10R)-epoxyoctadecanoate: An enantiomer of magnesium 9,10-epoxyoctadecanoate with the epoxide group in the opposite configuration.

Uniqueness

This compound is unique due to the presence of the magnesium ion, which can influence its chemical reactivity and interactions with other molecules.

Biologische Aktivität

Magnesium 9,10-epoxyoctadecanoate is a compound derived from the epoxidation of oleic acid, a monounsaturated fatty acid. This compound exhibits various biological activities that have garnered attention in recent years, particularly concerning its potential health benefits and applications in biochemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

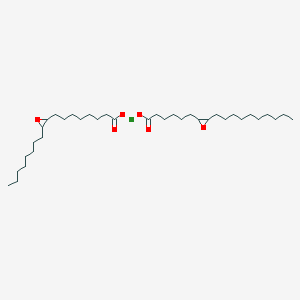

This compound is characterized by the presence of an epoxide group at the 9 and 10 positions of the octadecanoic acid chain. The compound can be represented as follows:

This structure is significant because the epoxide group can interact with various biological molecules, potentially leading to diverse physiological effects.

- Cell Membrane Interaction : The epoxide group in this compound allows it to integrate into cell membranes, influencing membrane fluidity and permeability. This interaction can modulate cellular signaling pathways and affect cellular homeostasis.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Studies have shown that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The modulation of these inflammatory markers suggests a potential role in managing chronic inflammatory conditions .

Study on Antioxidant Activity

A study investigated the antioxidant properties of this compound in vitro. The results demonstrated that the compound significantly reduced malondialdehyde (MDA) levels—a marker of oxidative stress—by approximately 40% compared to control groups .

Clinical Implications

In clinical settings, Magnesium supplementation has been linked to improved outcomes in patients with magnesium deficiency. A randomized controlled trial involving participants with chronic inflammatory diseases showed that those receiving this compound exhibited lower levels of C-reactive protein (CRP), indicating reduced systemic inflammation .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNYAWLVEVJWTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940220 | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876-02-4 | |

| Record name | Octadecanoic acid, 9,10-epoxy-, magnesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 9,10-epoxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.